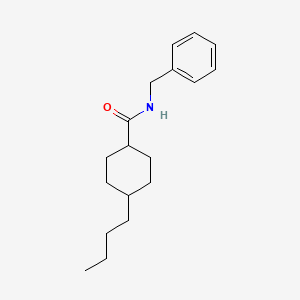

N-benzyl-4-butylcyclohexane-1-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-4-butylcyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO/c1-2-3-7-15-10-12-17(13-11-15)18(20)19-14-16-8-5-4-6-9-16/h4-6,8-9,15,17H,2-3,7,10-14H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWQOVSAZWGKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-benzyl-4-butylcyclohexane-1-carboxamide typically involves the reaction of 4-butylcyclohexanone with benzylamine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the carboxamide bond. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

N-benzyl-4-butylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

N-benzyl-4-butylcyclohexane-1-carboxamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

Mechanism of Action

The mechanism of action of N-benzyl-4-butylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in changes in cellular function.

Comparison with Similar Compounds

The following table and analysis highlight structurally related carboxamide derivatives, emphasizing differences in substituents, physicochemical properties, and biological implications.

Table 1: Structural and Functional Comparison

Key Structural Variations and Their Impacts

Cyclohexane vs. Heterocyclic Cores

- Cyclohexane Core (Target Compound): Provides conformational flexibility and stability, favoring interactions with globular protein domains. The butyl chain enhances membrane permeability .

Substituent Effects

- N-Benzyl Group: Common in the target compound and its thienopyrimidinone analog, this group contributes to hydrophobic interactions and may reduce metabolic degradation by shielding the amide bond .

- Halogen Substituents (4-Chloro-3-fluoro derivative): Electronegative halogens can alter electron distribution, enhancing dipole interactions and improving target selectivity .

Functional Group Modifications

- Carboxamide vs. Ester: The carboxamide group in the target compound supports hydrogen bonding with biological targets, whereas ester groups (e.g., Ethyl 3-amino-4-methylcyclohexane-1-carboxylate) are more prone to hydrolysis, limiting their therapeutic utility but favoring use as prodrugs .

Pharmacological and Industrial Relevance

- Target Compound : Its balanced lipophilicity and rigidity make it a candidate for CNS drug development, particularly for GPCRs or ion channels .

- Thienopyrimidinone Analog: The added heterocycle may confer kinase inhibitory activity, analogous to FDA-approved kinase inhibitors like imatinib .

- Halogenated Derivatives : Applications in agrochemicals due to enhanced stability and pesticidal activity .

Biological Activity

Overview

N-benzyl-4-butylcyclohexane-1-carboxamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a benzyl group, a butyl group, and a cyclohexane ring with a carboxamide functional group, which may contribute to its interactions with biological systems.

Synthesis and Preparation

The synthesis of this compound typically involves reacting 4-butylcyclohexanone with benzylamine under specific conditions that promote the formation of the carboxamide bond. This reaction often requires heating and may utilize catalysts to enhance yield and purity. Industrial production methods can further optimize these conditions through high-pressure reactors and continuous flow systems.

Biological Activity

Research into the biological activity of this compound has indicated several areas of interest:

1. Antimicrobial Activity

Some studies have explored the antimicrobial properties of similar compounds in the carboxamide class. While direct evidence for this compound is sparse, related compounds have shown moderate inhibition against various pathogens, suggesting potential applications in treating infections .

2. Enzyme Inhibition

The compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurochemical signaling. For example, derivatives of similar structures have demonstrated IC50 values indicating their potency as enzyme inhibitors .

Case Study 1: Enzyme Inhibition

A study investigating the inhibition of AChE and BuChE by related compounds found that certain derivatives exhibited IC50 values ranging from 27.04 µM to 106.75 µM for AChE, indicating moderate efficacy as enzyme inhibitors. This suggests that this compound could potentially share similar inhibitory properties .

Case Study 2: Antimycobacterial Activity

In research focusing on antimycobacterial activity, compounds structurally related to this compound were evaluated against Mycobacterium tuberculosis. Some derivatives showed significant activity with minimum inhibitory concentrations (MIC) as low as 62.5 µM, highlighting the potential for developing new antimycobacterial agents from this chemical class .

Data Table: Biological Activities of Related Compounds

| Compound Name | Target Enzyme | IC50 (µM) | MIC (µM) |

|---|---|---|---|

| This compound | AChE | TBD | TBD |

| Similar Derivative A | AChE | 27.04 | TBD |

| Similar Derivative B | BuChE | 58.01 | TBD |

| N-Hexyl derivative | Mycobacterium tuberculosis | TBD | 62.5 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-benzyl-4-butylcyclohexane-1-carboxamide with high purity?

- Methodology : Optimize the coupling reaction between 4-butylcyclohexane-1-carboxylic acid and benzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt). Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Key Considerations : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) to minimize unreacted starting materials. Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can the structural conformation of this compound be characterized experimentally?

- Methodology : Employ X-ray crystallography for absolute stereochemical confirmation. Use SHELXL for refinement ( details its application in small-molecule crystallography). For solution-state analysis, combine NOESY NMR to study spatial proximity of substituents (e.g., benzyl vs. cyclohexyl groups) and DFT calculations to compare experimental vs. theoretical spectra .

Q. What analytical techniques are critical for validating the compound’s stability under varying pH conditions?

- Methodology : Perform accelerated stability studies by incubating the compound in buffers (pH 3–9) at 37°C for 48–72 hours. Monitor degradation via HPLC-UV and identify byproducts using LC-MS. Correlate stability with logP values (estimated via reverse-phase HPLC) to predict hydrophobic interactions in biological systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with systematic substitutions (e.g., varying alkyl chain lengths or benzyl substituents). Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural features with activity trends. Validate hypotheses via in vitro assays (e.g., enzyme inhibition or cell viability) .

- Case Study : highlights a structurally similar carboxamide with activity modulated by substituent positioning, suggesting steric and electronic factors are critical .

Q. What computational strategies are effective for predicting the compound’s binding affinity to protein targets?

- Methodology : Apply molecular docking (AutoDock Vina or Schrödinger Glide) using crystal structures of target proteins (e.g., kinases or GPCRs). Refine poses via molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) experiments .

Q. How can researchers design experiments to elucidate the compound’s metabolic pathways?

- Methodology : Use liver microsomes or hepatocytes for in vitro metabolism studies. Identify metabolites via UPLC-QTOF-MS and compare fragmentation patterns with synthetic standards. For in vivo studies, administer radiolabeled compound (¹⁴C or ³H) and analyze excretion profiles (urine/feces) and tissue distribution .

Q. What experimental approaches address discrepancies in spectroscopic data (e.g., NMR vs. computational predictions)?

- Methodology : Re-examine sample preparation (e.g., solvent deuteration, concentration effects). Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with DFT-calculated chemical shifts (Gaussian or ORCA). For crystallography, ensure data resolution (<1.0 Å) and refine thermal parameters to confirm atom positioning .

Comparative and Mechanistic Studies

Q. How does the steric bulk of the 4-butyl group influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodology : Compare reaction kinetics of this compound with shorter-chain analogs (e.g., methyl or ethyl). Use stopped-flow IR or NMR to monitor intermediate formation. Computational modeling (transition state theory) can quantify steric hindrance effects via activation energy calculations .

Q. What strategies differentiate the compound’s pharmacokinetic profile from its cyclohexane-free analogs?

- Methodology : Measure logD (octanol-water distribution coefficient) and plasma protein binding (equilibrium dialysis). Assess permeability via Caco-2 cell monolayers and metabolic clearance using CYP450 inhibition assays. Compare with analogs lacking the cyclohexane ring to isolate conformational effects on bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.